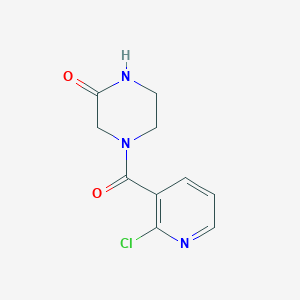

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2-chloropyridine-3-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-9-7(2-1-3-13-9)10(16)14-5-4-12-8(15)6-14/h1-3H,4-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVPFZUFQVERFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with piperazine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time . Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted piperazinones, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 2-chloropyridine group in the target compound may facilitate hydrogen bonding or π-stacking in protein binding, similar to Nutlin-3’s chlorophenyl groups .

- Lipophilicity vs. Solubility : Trifluoromethyl and chloropyridine substituents (e.g., in ) increase lipophilicity, favoring membrane penetration, while hydroxyethyl groups () enhance aqueous solubility.

- Biological Targets : Piperazin-2-one derivatives are versatile scaffolds; substituents dictate target specificity (e.g., MDM2 in , bacterial efflux pumps in ).

Comparison :

Physicochemical Properties

- Hydroxyethyl Derivative () : The polar hydroxyethyl group increases solubility (logP reduction), making it suitable for aqueous formulations.

- Sulfonyl Derivative () : The sulfonyl group introduces strong electron-withdrawing effects, which may stabilize negative charges and enhance binding to cationic targets.

Biological Activity

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with 2-chloropyridine-3-carboxylic acid or its derivatives. The use of coupling agents such as carbodiimides facilitates the formation of the amide bond, leading to high-yield synthesis under optimized conditions.

Antimicrobial Properties

Research has demonstrated that compounds with a pyridine core, including this compound, exhibit antimicrobial activity. A study highlighted the efficacy of various pyridine derivatives against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds with longer alkyl chains showed enhanced activity, suggesting that structural modifications can significantly influence biological efficacy .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Studies indicate that pyridine derivatives can inhibit viral replication through interaction with viral proteins. Specifically, the mechanism often involves binding to critical sites on viral enzymes, thereby disrupting their function .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The piperazine ring facilitates interactions with biological macromolecules such as enzymes and receptors. This interaction may lead to inhibition or modulation of enzymatic activities critical for microbial and viral survival .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyridine-based compounds were evaluated for their antimicrobial properties. The results indicated that this compound exhibited significant inhibitory effects against Bacillus subtilis and Candida albicans, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another investigation focused on the antiviral potential of various piperazine derivatives against SARS-CoV-2. The study found that modifications to the piperazine structure could enhance binding affinity to the viral protease, suggesting a promising avenue for therapeutic development against COVID-19 .

Comparison with Similar Compounds

A comparative analysis reveals that while many piperazine derivatives possess antimicrobial and antiviral properties, this compound stands out due to its unique chlorinated pyridine moiety. This structural feature may enhance its lipophilicity and ability to penetrate biological membranes compared to other compounds lacking such modifications .

| Compound Name | Antimicrobial Activity | Antiviral Activity | Structural Features |

|---|---|---|---|

| This compound | High | Moderate | Chlorinated pyridine moiety |

| N-(Piperidin-4-YL)cyclobutanecarboxamide | Moderate | Low | Piperidine ring without chlorination |

| Pyrazinamide | High | Low | Contains a pyrazine ring |

Q & A

Q. What are the recommended safety protocols for handling 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one in laboratory settings?

Answer: While specific safety data for this compound are limited, general safety protocols for structurally similar piperazin-2-one derivatives include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use in a well-ventilated fume hood to prevent inhalation of dust or vapors .

- Spill Management: Collect spills using vacuum or sweeping tools; avoid water to prevent contamination .

- Storage: Keep containers tightly sealed in dry, cool environments away from ignition sources .

Table 1: General Safety Guidelines for Piperazin-2-one Derivatives

Q. What synthetic routes are effective for synthesizing this compound with high purity?

Answer: Although direct synthesis data are unavailable, analogous piperazin-2-one derivatives (e.g., Nutlin-3) are synthesized via:

- Coupling Reactions: Use of carbodiimide reagents (e.g., EDC/HOBt) to couple 2-chloropyridine-3-carboxylic acid to piperazin-2-one .

- Purification: Flash column chromatography (e.g., dichloromethane/methanol gradients) achieves >98% purity, as validated for similar compounds .

- Yield Optimization: Extended reaction times (7+ days) and stoichiometric control improve yields .

Table 2: Example Reaction Conditions for Piperazin-2-one Derivatives

| Step | Parameters | Reference |

|---|---|---|

| Coupling Reaction | 2-piperazinone + brominated precursor, 7-day stirring . | |

| Purification | Silica gel chromatography (95:5 DCM/MeOH) . |

Q. How can researchers optimize the solubility of this compound for in vitro assays?

Answer: Solubility optimization strategies for related compounds include:

- Co-solvents: Use DMSO (100 mg/mL) or ethanol (30 mg/mL) as primary solvents, with sonication to aid dissolution .

- Temperature: Gentle heating (37–40°C) enhances solubility without degrading the compound .

- Stock Solutions: Prepare 10 mM stocks in DMSO for long-term storage at -20°C .

Table 3: Solubility Data for Analogous Compounds

| Compound | Solubility in DMSO | Solubility in Ethanol | Reference |

|---|---|---|---|

| Nutlin-3 | 100 mg/mL | 30 mg/mL |

Advanced Research Questions

Q. How can molecular docking studies evaluate this compound as an MDM2 antagonist?

Answer:

- Template Selection: Use crystal structures of MDM2 bound to Nutlin-3 (PDB: 5ZXF) to model binding pockets .

- Software: Employ AutoDock Vina or Schrödinger Suite for docking simulations, focusing on chloropyridine interactions with MDM2’s hydrophobic cleft .

- Validation: Compare binding scores (e.g., ΔG) to reference inhibitors like Nutlin-3 (IC₅₀ = 100–300 nM) .

Table 4: Key Residues for MDM2 Binding (Based on Nutlin-3)

| Residue | Interaction Type | Reference |

|---|---|---|

| Leu54, His96 | Hydrophobic and π-π stacking | |

| Tyr100 | Hydrogen bonding |

Q. How can researchers resolve contradictions in enantiomer-specific activity data for piperazin-2-one derivatives?

Answer:

- Chiral Separation: Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .

- Biological Assays: Test isolated enantiomers in p53-MDM2 binding assays (e.g., fluorescence polarization) to compare IC₅₀ values .

- Case Study: (-)-Nutlin-3 shows no reported activity, while (+)-Nutlin-3 is a potent MDM2 inhibitor, highlighting enantiomer specificity .

Q. How does the conformational flexibility of the piperazin-2-one ring influence binding affinity?

Answer:

- Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify out-of-plane displacements (e.g., amplitude q and phase angle φ) .

- Crystallography: Compare X-ray structures (e.g., 5ZXF) to identify bioactive conformations .

- SAR Studies: Modify substituents (e.g., chloropyridine vs. benzodioxinyl) to correlate puckering with binding energy .

Table 5: Conformational Parameters in Piperazin-2-one Derivatives

| Parameter | Impact on Binding | Reference |

|---|---|---|

| q = 0.5 Å | Optimal MDM2 hydrophobic fit | |

| φ = 30° | Aligns chloropyridine with Leu54 |

Q. What methodologies assess the metabolic stability of this compound?

Answer:

- In Vitro Models: Incubate with human liver microsomes (HLM) or hepatocytes; monitor depletion via LC-MS .

- Phase I Metabolism: Identify oxidative metabolites (e.g., hydroxylation) using CYP450 isoforms .

- Case Study: Evogliptin (a piperazin-2-one derivative) showed >90% stability in HLM after 1 hour, guiding structural optimization .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.